3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile
Description
3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile is a substituted benzonitrile derivative featuring a cyclopentyl moiety with hydroxyl and methyl substituents. The compound’s benzonitrile core is a common pharmacophore in drug design due to its ability to engage in hydrogen bonding and π-π interactions .
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
3-(1-hydroxy-3-methylcyclopentyl)benzonitrile |
InChI |
InChI=1S/C13H15NO/c1-10-5-6-13(15,8-10)12-4-2-3-11(7-12)9-14/h2-4,7,10,15H,5-6,8H2,1H3 |
InChI Key |
AALBEBAQAZROEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C2=CC=CC(=C2)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile . The process can be optimized using ionic liquids as recycling agents, which act as co-solvents, catalysts, and phase separation agents. This method eliminates the need for metal salt catalysts and simplifies the separation process. The reaction is carried out at 120°C for 2 hours, resulting in high yields of benzonitrile .
Industrial Production Methods
The use of green chemistry principles, such as ionic liquids, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(1-Oxo-3-methylcyclopentyl)benzonitrile.
Reduction: Formation of 3-(1-Hydroxy-3-methylcyclopentyl)benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs and Derivatives
Positional Isomers: 2- and 4-Substituted Derivatives
The positional isomers of 3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile—2-(1-Hydroxy-3-methylcyclopentyl)benzonitrile (CAS: 2060020-56-4) and 4-(1-Hydroxy-3-methylcyclopentyl)benzonitrile (CAS: 2059933-15-0)—provide insights into how substitution patterns affect properties.
Key Differences :
- Stereoelectronic Effects : The 3-substituted isomer may exhibit distinct electronic interactions compared to 2- or 4-substituted analogs due to resonance and inductive effects of the nitrile group .
- Biological Activity : Substitution at the 3-position (meta) is often preferred in drug design for optimal receptor binding, as seen in similar benzonitrile derivatives like tepotinib analogs .
Functionalized Benzonitrile Derivatives
Several benzonitrile derivatives with diverse substituents are highlighted in the evidence, enabling a comparison of synthetic routes and applications:
Physicochemical and Spectroscopic Comparisons
- Solubility and Stability : Hydroxyl groups (as in the target compound) generally improve aqueous solubility but may reduce metabolic stability compared to halogenated analogs (e.g., 3-(trifluoromethyl)benzonitrile in ).
- Spectroscopic Data : NMR and IR spectra of similar compounds (e.g., 3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile ) suggest that the nitrile group produces a characteristic peak near 2230 cm⁻¹ in IR, while hydroxyl protons resonate at δ 1.5–2.5 ppm in ¹H NMR .
Biological Activity
3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile is an organic compound with the molecular formula C₁₃H₁₅NO and a molecular weight of 201.26 g/mol. Its structure features a hydroxyl group and a benzonitrile moiety, which contribute to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
The biological activity of 3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile is primarily attributed to its functional groups:
- Hydroxyl Group : Facilitates hydrogen bonding with biomolecules, potentially influencing enzyme activity and receptor interactions.
- Benzonitrile Moiety : Engages in various chemical reactions, allowing for modulation of protein functions.
These interactions may lead to specific biological effects, including anti-inflammatory and analgesic properties, although further research is necessary to elucidate these mechanisms comprehensively.
Biological Activity Overview
Research indicates that 3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile may exhibit several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways.
- Analgesic Properties : Potential analgesic effects have been noted, indicating its possible use in pain management.
- Enzyme Modulation : The compound may influence the activity of specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of 3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile:
- In Vitro Studies :
- In Vivo Studies :
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile, a comparison with structurally similar compounds is informative:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile | Hydroxyl group on a different cyclopentane ring | Different positioning of the hydroxy group |
| 2-(1-Methylcyclopentyl)benzonitrile | Methyl instead of hydroxyl on cyclopentane | Lacks the functional hydroxyl group |
| 2-(1-Hydroxycyclopentyl)benzonitrile | Hydroxyl group on cyclopentane | Similar functionality but different substitution pattern |
| 2-(1-Hydroxy-2-ethylcyclopentyl)benzonitrile | Ethyl group instead of methyl | Variability in substituents affecting reactivity |
This table highlights how the specific arrangement of functional groups in 3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile provides distinct chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
